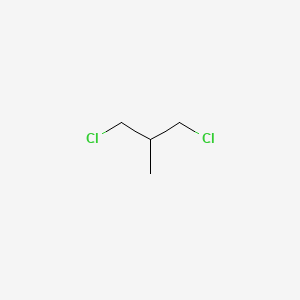

1,3-Dichloro-2-methylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENSUTAUIFXSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210596 | |

| Record name | Propane, 1,3-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-19-3 | |

| Record name | 1,3-Dichloro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,3-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dichloro-2-methylpropane, a halogenated hydrocarbon. The information is curated for professionals in research and development who require precise data for experimental design and chemical synthesis.

Chemical Identity and Synonyms

This compound is a chlorinated hydrocarbon.[1] Its unique structure, featuring a branched methyl group on the propane (B168953) chain with two chlorine substituents, leads to its specific chemical characteristics and applications as a solvent and chemical intermediate.[1]

-

IUPAC Name: this compound[4]

-

Synonyms: 1,3-Dichloroisobutane, Propane, 1,3-dichloro-2-methyl-[1][3][5][6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical data sources. These properties are crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C4H8Cl2 | [2][3][4][5][6] |

| Molecular Weight | 127.01 g/mol | [2][3][4][5][7] |

| Boiling Point | 136.4 °C at 760 mmHg | [3][5] |

| Melting Point | -70.34 °C (estimate) | [1][5][8] |

| Density | 1.079 - 1.1375 g/cm³ | [1][3][5][8] |

| Flash Point | 28 °C | [1][3][5] |

| Refractive Index | 1.427 - 1.4400 | [3][5][8] |

| Vapor Pressure | 9.15 mmHg at 25 °C | [1][3] |

| XLogP3 | 2.2 | [5] |

Logical Relationships of Key Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

Caption: Key identifiers and physicochemical properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are typically found in specialized chemical literature, such as peer-reviewed journals on organic synthesis or analytical chemistry. The available search results do not provide specific, detailed experimental methodologies. For researchers requiring such protocols, a targeted search of chemical databases and academic journals is recommended.

Safety and Handling

This compound is a hazardous substance that requires careful handling.[1] It is a flammable liquid and vapor.[9] Key safety precautions include:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[9][10]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[9] Store away from heat, sparks, open flames, and other ignition sources.[9][10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

In case of exposure, seek immediate medical attention.[10][11] Standard first aid measures for chemical exposure should be followed.[11]

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 616-19-3 [chemnet.com]

- 4. This compound | C4H8Cl2 | CID 69218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Propane, 1,3-dichloro-2-methyl- [webbook.nist.gov]

- 7. Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physicochemical properties of 1,3-Dichloro-2-methylpropane

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental methodologies and a logical relationship diagram.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the behavior of the compound in various experimental and industrial settings.

| Property | Value | References |

| Molecular Formula | C₄H₈Cl₂ | [1][2][3][4][5] |

| Molecular Weight | 127.01 g/mol | [1][2][6] |

| Density | 1.079 - 1.100 g/cm³ | [1][2] |

| Boiling Point | 122.28 - 136.4 °C at 760 mmHg | [1][2][6][7] |

| Melting Point | -70.34 °C (estimate) | [1][6][8] |

| Flash Point | 28 °C | [2][6][8] |

| Vapor Pressure | 9.15 mmHg at 25 °C | [2][8] |

| Refractive Index | 1.427 - 1.4400 | [1][2][6] |

| CAS Number | 616-19-3 | [2][3][4][5] |

Detailed Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and the temperature is recorded when the vapor condenses on the thermometer and the liquid collects in the receiving flask at a steady rate. This steady temperature is the boiling point.

-

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, this is often referred to as the freezing point.

-

Apparatus: A capillary tube, a melting point apparatus (such as a Thiele tube or a digital melting point device), and a thermometer.

-

Procedure:

-

A small amount of the solidified sample is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated slowly, and the temperature range over which the substance melts is recorded.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific volume), a balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid, and any excess is removed to ensure the volume is precise.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Cleveland open-cup).

-

Procedure:

-

The liquid is placed in the test cup and heated at a slow, constant rate.

-

A small flame is periodically passed over the surface of the liquid.

-

The flash point is the temperature at which the vapor ignites with a brief flash.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Logical Relationships of Physicochemical Properties

The following diagram illustrates the logical connections between the fundamental molecular properties of this compound and its macroscopic physicochemical characteristics.

Caption: Logical flow of physicochemical properties.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 616-19-3 [chemnet.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C4H8Cl2 | CID 69218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propane, 1,3-dichloro-2-methyl- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. This compound [stenutz.eu]

- 8. lookchem.com [lookchem.com]

An In-depth Technical Guide on the Synthesis of 1,3-Dichloro-2-methylpropane from Isobutylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dichloro-2-methylpropane from isobutylene (B52900). The synthesis is a two-step process commencing with the gas-phase chlorination of isobutylene to yield the intermediate, methallyl chloride (3-chloro-2-methyl-1-propene). The subsequent step involves the hydrochlorination of methallyl chloride, which proceeds via an electrophilic addition following Markovnikov's rule to produce the final product, this compound. This document details the underlying reaction mechanisms, provides experimental protocols for key stages, and presents quantitative data in structured tables for clarity and comparative analysis. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is a halogenated hydrocarbon with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from the readily available starting material, isobutylene, presents an economically viable route. This guide delineates the chemical transformations involved, focusing on the core principles of free-radical substitution and electrophilic addition reactions.

Reaction Pathway

The synthesis of this compound from isobutylene is accomplished in two primary steps:

Step 1: Synthesis of Methallyl Chloride

The first step is the high-temperature, gas-phase chlorination of isobutylene. This reaction is a free-radical substitution that primarily yields methallyl chloride (3-chloro-2-methyl-1-propene), with hydrogen chloride as a byproduct. A slight excess of isobutylene is typically used to minimize further chlorination of the desired product.

Step 2: Synthesis of this compound

The second step is the hydrochlorination of the methallyl chloride intermediate. This is an electrophilic addition of hydrogen chloride (HCl) across the double bond of methallyl chloride. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation. The subsequent attack of the chloride ion on this carbocation results in the formation of this compound.

Experimental Protocols

Step 1: Gas-Phase Chlorination of Isobutylene to Methallyl Chloride

This procedure is based on industrial processes and can be adapted for a laboratory setting with appropriate safety measures for handling gaseous chlorine and isobutylene.

Materials:

-

Isobutylene gas

-

Chlorine gas

-

Nitrogen gas (for inerting)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous calcium chloride (for drying)

Equipment:

-

Gas flow meters

-

Jacketed tubular reactor

-

Condenser

-

Gas-liquid separator

-

Neutralization vessel

-

Distillation apparatus

Procedure:

-

Reactor Setup: A jacketed tubular reactor is used to control the reaction temperature. The reactor is connected to gas inlets for isobutylene and chlorine, and the outlet is connected to a condenser and a gas-liquid separator.

-

Reaction Initiation: Gaseous isobutylene and chlorine are introduced into the reactor. A slight molar excess of isobutylene is maintained to suppress the formation of polychlorinated byproducts. The reaction is typically carried out at temperatures between 30 and 100°C.[1]

-

Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the chlorinated hydrocarbons. The condensed liquid and gaseous HCl are separated in a gas-liquid separator.

-

Neutralization and Drying: The crude liquid product, containing methallyl chloride and dissolved HCl, is washed with a sodium carbonate solution to neutralize the acid. The organic layer is then separated and dried over anhydrous calcium chloride.

-

Purification: The dried crude product is purified by fractional distillation to isolate methallyl chloride.

Step 2: Hydrochlorination of Methallyl Chloride to this compound

This procedure outlines the addition of hydrogen chloride to methallyl chloride.

Materials:

-

Methallyl chloride

-

Hydrogen chloride gas or concentrated hydrochloric acid

-

Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

-

Round-bottom flask

-

Gas dispersion tube (if using gaseous HCl)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Methallyl chloride is dissolved in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

-

HCl Addition: Hydrogen chloride gas is bubbled through the solution via a gas dispersion tube. Alternatively, concentrated hydrochloric acid can be added dropwise. The reaction is an electrophilic addition and proceeds according to Markovnikov's rule.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.

-

Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis process.

| Parameter | Value | Reference |

| Step 1: Chlorination of Isobutylene | ||

| Reaction Temperature | 30 - 100 °C | [1] |

| Isobutylene:Chlorine Ratio | Slight molar excess of isobutylene | |

| Methallyl Chloride Yield | 75 - 85% | [3] |

| Methallyl Chloride Purity | > 99.5% (after distillation) | [1][3] |

| Byproducts | Isocrotyl chloride, dichlorides, trichlorides | [4] |

| Step 2: Hydrochlorination of Methallyl Chloride | ||

| Reaction Type | Electrophilic Addition (Markovnikov) | [2] |

| Expected Product | This compound |

Note: Yields for the hydrochlorination step are highly dependent on specific reaction conditions and require empirical determination.

Reaction Mechanisms

Mechanism of Free-Radical Chlorination of Isobutylene

The gas-phase chlorination of isobutylene proceeds through a free-radical chain reaction mechanism involving three stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of heat or UV light.

-

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of isobutylene, forming a resonance-stabilized allyl radical and a molecule of hydrogen chloride (HCl). This allyl radical then reacts with another chlorine molecule to form methallyl chloride and a new chlorine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radicals.

Mechanism of Electrophilic Addition of HCl to Methallyl Chloride

The hydrochlorination of methallyl chloride is a classic example of an electrophilic addition to an alkene.

-

Protonation of the Alkene: The pi (π) electrons of the double bond in methallyl chloride act as a nucleophile and attack the electrophilic hydrogen atom of HCl. This results in the formation of a carbocation intermediate and a chloride ion. According to Markovnikov's rule, the hydrogen adds to the terminal carbon (C1), which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at the central carbon (C2).[2]

-

Nucleophilic Attack by Chloride Ion: The chloride ion (Cl⁻) then acts as a nucleophile and attacks the positively charged carbon of the carbocation, forming the final product, this compound.

Safety Considerations

-

Isobutylene and Chlorine: Both are flammable and toxic gases. All manipulations should be carried out in a well-ventilated fume hood.

-

Hydrogen Chloride: Gaseous HCl and concentrated hydrochloric acid are corrosive and can cause severe respiratory and skin burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Chlorinated Hydrocarbons: Methallyl chloride and this compound are irritants and potentially toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from isobutylene is a robust two-step process that relies on fundamental principles of organic chemistry. The initial free-radical chlorination of isobutylene provides the key intermediate, methallyl chloride, in good yields. Subsequent hydrochlorination via an electrophilic addition mechanism predictably yields the final product. This guide provides the essential theoretical and practical knowledge for researchers and professionals to successfully perform and understand this synthesis. Careful attention to experimental conditions and safety protocols is paramount for achieving high yields and purity of the desired product.

References

- 1. CN1288119C - Methallyl chloride synthetic process and apparatus thereof - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN1456544A - Methallyl chloride synthetic process and apparatus thereof - Google Patents [patents.google.com]

- 4. chempap.org [chempap.org]

Spectroscopic Profile of 1,3-Dichloro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dichloro-2-methylpropane (CAS No: 616-19-3), a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-1' | ~ 3.65 | Doublet | ~ 6.0 |

| H-2 | ~ 2.20 | Multiplet | - |

| H-3, H-3' | ~ 1.15 | Doublet | ~ 7.0 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~ 50 |

| C-2 | ~ 40 |

| C-3 | ~ 18 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1470 - 1430 | C-H Bend | Alkyl (CH₂) |

| 1385 - 1365 | C-H Bend | Alkyl (CH₃) |

| 800 - 600 | C-Cl Stretch | Halogenated Alkane |

Mass Spectrometry (MS)

Table 4: Prominent Mass Spectrometry Peaks for this compound [1]

| m/z | Relative Intensity | Proposed Fragment |

| 55 | 100% (Base Peak) | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 90 | Moderate | [C₄H₇Cl]⁺ (loss of Cl) |

| 126, 128 | Low | [M]⁺, [M+2]⁺ (Molecular Ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, a sufficient number of scans would be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using the neat liquid film method. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of structural elucidation using NMR, IR, and MS.

References

An In-depth Technical Guide to the Structural Isomers of 1,3-Dichloro-2-methylpropane and Their Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical synthesis, materials science, and pharmaceutical development, the precise identification of molecular structure is paramount. Structural isomers, which are molecules that share the same molecular formula but differ in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. A thorough understanding and ability to differentiate these isomers are critical for ensuring the purity, efficacy, and safety of chemical products.

This guide provides a comprehensive overview of the structural isomers of C4H8Cl2, with a particular focus on 1,3-dichloro-2-methylpropane. It details the key physicochemical properties and provides in-depth experimental protocols for their spectroscopic and chromatographic identification, enabling unambiguous structural elucidation. There are nine constitutional isomers of C4H8Cl2, which can be categorized based on their carbon skeleton: six with a linear butane (B89635) chain and three with a branched isobutane (B21531) (2-methylpropane) chain.[1]

The Structural Isomers of C4H8Cl2

The nine structural isomers of dichlorobutane are listed below. They are categorized by their carbon backbone—either a straight-chain (n-butane) or a branched-chain (isobutane).

Table 1: Structural Isomers of C4H8Cl2

| Carbon Skeleton | IUPAC Name | Structure |

| n-Butane | 1,1-Dichlorobutane | CH3CH2CH2CHCl2 |

| n-Butane | 1,2-Dichlorobutane | CH3CH2CHClCH2Cl |

| n-Butane | 1,3-Dichlorobutane | CH3CHClCH2CH2Cl |

| n-Butane | 1,4-Dichlorobutane | ClCH2CH2CH2CH2Cl |

| n-Butane | 2,2-Dichlorobutane | CH3CH2CCl2CH3 |

| n-Butane | 2,3-Dichlorobutane | CH3CHClCHClCH3 |

| Isobutane | 1,1-Dichloro-2-methylpropane | (CH3)2CHCHCl2 |

| Isobutane | 1,2-Dichloro-2-methylpropane | (CH3)2CClCH2Cl |

| Isobutane | This compound | CH3CH(CH2Cl)2 |

Physicochemical Properties for Preliminary Identification

Initial differentiation between isomers can often be achieved by comparing their fundamental physical properties. Boiling point, in particular, is a useful metric that is influenced by molecular shape and intermolecular forces.

Table 2: Physicochemical Properties of Dichlorobutane Isomers

| Isomer | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,1-Dichlorobutane | 114-115 | 1.083 | 1.443 |

| 1,2-Dichlorobutane | 124.1[2] | 1.112[3] | 1.445[2] |

| 1,3-Dichlorobutane | 131-133 | 1.116 | 1.446 |

| 1,4-Dichlorobutane | 161-163 | 1.141 | 1.455 |

| 2,2-Dichlorobutane | 102-104 | 1.09 | 1.438 |

| 2,3-Dichlorobutane | 117-119 | 1.107 | 1.441 |

| 1,2-Dichloro-2-methylpropane | 108-110 | 1.081 | 1.439 |

| This compound | 137-139 | 1.138 [4] | 1.448 |

Note: Values are compiled from various sources and may vary slightly depending on experimental conditions.

Spectroscopic and Chromatographic Analysis

For definitive identification, spectroscopic and chromatographic methods are indispensable. These techniques provide detailed information about the molecular structure and allow for the separation of complex mixtures.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like the dichlorobutane isomers.[5][6] The retention time of each isomer is dependent on its boiling point and its interaction with the stationary phase of the column.[7]

Experimental Protocol: Gas Chromatography

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the isomer mixture in a volatile solvent such as dichloromethane (B109758) or methanol.[8]

-

Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for halogenated compounds.[9]

-

Injector: Operate a split/splitless injector in split mode (e.g., 50:1 ratio) at a temperature of 250 °C.[8]

-

Carrier Gas: Use helium or nitrogen at a constant flow rate (e.g., 1 mL/min).[8]

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.[8]

-

Oven Program: Set an initial temperature of 40 °C, hold for 2 minutes, and then ramp up to 200 °C at a rate of 10 °C/min.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. A key feature for chlorinated compounds is the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in characteristic M, M+2, and M+4 peaks for fragments containing one or two chlorine atoms, respectively.[10][11] While all isomers have a molecular weight of approximately 126 g/mol , their fragmentation patterns upon electron ionization are distinct, allowing for their differentiation.[8]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Conditions: Employ the GC protocol outlined above to separate the isomers before they enter the mass spectrometer.

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[8]

-

Ion Source Temperature: Maintain the ion source at approximately 230 °C.[8]

-

Mass Analyzer: Scan a mass range of m/z 25-150 to detect the parent ion and key fragments.[8]

Table 3: Key Diagnostic Fragments (m/z) in EI-Mass Spectra of Selected Isomers

| m/z | 1,1-Dichlorobutane | 1,2-Dichlorobutane | 1,3-Dichlorobutane | 1,4-Dichlorobutane | 2,3-Dichlorobutane | Proposed Fragment |

| 91 | ~20% | - | - | - | ~10% | [C₃H₄³⁵Cl]⁺ |

| 90 | ~30% | - | - | ~18% | ~30% | [C₃H₃³⁵Cl]⁺ |

| 77 | - | ~95% | - | ~2% | - | [C₃H₆³⁷Cl]⁺ |

| 63 | 100% | ~10% | 100% | ~10% | ~35% | [C₂H₄³⁵Cl]⁺ |

| 55 | - | 100% | - | 100% | - | [C₄H₇]⁺ |

Note: Relative abundances are approximate. The base peak (100%) is the most intense signal in the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

Table 4: Predicted ¹H and ¹³C NMR Characteristics of Dichlorobutane Isomers

| Isomer | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | Key Distinguishing Features |

| 1,1-Dichlorobutane | 4 | 4 | A triplet for the unique CHCl₂ proton. |

| 1,2-Dichlorobutane | 4 | 4 | Complex multiplets due to chirality at C2. |

| 1,3-Dichlorobutane | 4 | 4 | Two distinct chloromethine (CHCl) protons. |

| 1,4-Dichlorobutane | 2 | 2 | High symmetry leads to only two signals in each spectrum.[12] |

| 2,2-Dichlorobutane | 3 | 4 | Absence of any CH-Cl protons; a singlet for the CCl₂ carbon. |

| 2,3-Dichlorobutane | 2 | 2 | High symmetry; may exist as diastereomers (meso and dl-pair) leading to potentially complex spectra.[13][14] |

| 1,1-Dichloro-2-methylpropane | 3 | 4 | A doublet for the two equivalent methyl groups and a singlet for the CHCl₂ proton. |

| 1,2-Dichloro-2-methylpropane | 2 | 4 | A singlet for the two equivalent methyl groups and a singlet for the CH₂Cl protons.[15] |

| This compound | 3 | 3 | A doublet for the two equivalent CH₂Cl groups, a multiplet for the central CH, and a doublet for the CH₃ group. |

Logical Identification Workflow

The following workflow provides a systematic approach to identifying an unknown C4H8Cl2 isomer.

Caption: A flowchart for the systematic identification of C4H8Cl2 isomers.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 2-methyl-1,3-propanediol. This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl).

Reaction: HOCH₂CH(CH₃)CH₂OH + 2 SOCl₂ → ClCH₂CH(CH₃)CH₂Cl + 2 SO₂ + 2 HCl

This transformation highlights a reliable method for producing the target isomer, which can then be purified and used as a standard for the identification techniques described above.[16]

Conclusion

The unambiguous identification of structural isomers such as this compound from its related C4H8Cl2 isomers is a critical task for chemists in research and industry. While physical properties can offer initial clues, a combination of chromatographic and spectroscopic techniques is essential for definitive structural assignment. Gas chromatography provides excellent separation, while mass spectrometry reveals characteristic fragmentation patterns. Ultimately, NMR spectroscopy, with its detailed insight into the connectivity and chemical environment of each atom, stands as the most powerful tool for elucidating the precise structure of these closely related compounds. The systematic application of the workflows and protocols detailed in this guide will enable researchers to confidently identify and differentiate these important chemical entities.

References

- 1. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 2. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [stenutz.eu]

- 5. research.wur.nl [research.wur.nl]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. microbenotes.com [microbenotes.com]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

- 10. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1,4-Dichlorobutane(110-56-5) 1H NMR [m.chemicalbook.com]

- 13. 2,3-Dichlorobutane(7581-97-7) 1H NMR spectrum [chemicalbook.com]

- 14. meso-2,3-dichlorobutane(4028-56-2) 1H NMR spectrum [chemicalbook.com]

- 15. 1,2-DICHLOROISOBUTANE(594-37-6) 1H NMR spectrum [chemicalbook.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

Reactivity of Primary Carbons in 1,3-Dichloro-2-methylpropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the primary carbons in 1,3-dichloro-2-methylpropane. The document elucidates the key structural and electronic factors that govern its behavior in nucleophilic substitution reactions, offering a theoretical framework supported by comparative quantitative data and a representative experimental protocol.

Introduction: Structure and Reactivity Profile

This compound is a dihalogenated alkane with the chemical structure Cl-CH₂-CH(CH₃)-CH₂-Cl. A common point of inquiry is the relative reactivity of its carbon centers. It is crucial to note that this molecule possesses two equivalent primary (1°) carbons bonded to chlorine atoms and a central tertiary (3°) carbon that is not a site for direct substitution. Therefore, the central question of reactivity revolves around the two primary carbons.

These primary carbons exhibit significantly supressed reactivity in bimolecular nucleophilic substitution (Sₙ2) reactions. This phenomenon is attributed to the substantial steric hindrance imposed by the molecular structure. Specifically, the presence of a methyl group and a second chloromethyl group on the adjacent carbon (the β-position) creates a "neopentyl-like" arrangement. This configuration severely impedes the backside attack required for the Sₙ2 mechanism, making the molecule exceptionally unreactive under typical Sₙ2 conditions. In fact, neopentyl bromide has been observed to react approximately 100,000 times slower than other primary alkyl bromides in Sₙ2 reactions.[1]

Theoretical Framework: The Dominance of Steric Hindrance in Sₙ2 Reactions

The bimolecular nucleophilic substitution (Sₙ2) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom as the leaving group departs.[2] The reaction rate is highly sensitive to the steric environment around the reaction center.[3][4]

For an Sₙ2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack).[2] In the case of this compound, the bulky methyl and chloromethyl groups at the β-position effectively shield the primary carbons, creating a high-energy transition state for any incoming nucleophile. This steric hindrance is the principal factor responsible for the molecule's low reactivity. While unimolecular (Sₙ1) pathways are also disfavored due to the instability of the primary carbocation that would need to form, they can sometimes occur with rearrangement.[5]

The following diagram illustrates the steric hindrance preventing nucleophilic attack.

Caption: Steric hindrance in this compound blocks nucleophilic attack.

Quantitative Data: Comparative Reactivity

While specific kinetic data for this compound is sparse, its reactivity can be accurately understood by comparing it to analogous alkyl halides. The neopentyl halide system serves as the closest and most relevant model. The following table summarizes the profound effect of substrate structure on Sₙ2 reaction rates.

| Substrate Type | Example Structure | Relative Rate |

| Methyl | CH₃-Br | 30 |

| Primary (1°) | CH₃CH₂-Br | 1 |

| Secondary (2°) | (CH₃)₂CH-Br | 0.03 |

| Neopentyl (1°) | (CH₃)₃CCH₂-Br | 0.00001 |

| Tertiary (3°) | (CH₃)₃C-Br | ~0 |

Data adapted from Solomons and Fryhle's Organic Chemistry, illustrating the dramatic decrease in reactivity for sterically hindered substrates.[6]

This data quantitatively demonstrates that a neopentyl-type primary halide is orders of magnitude less reactive than even a secondary halide, underscoring the powerful role of steric hindrance.

Experimental Protocols: A Representative Methodology

Synthesizing derivatives from sterically hindered substrates like this compound often requires forcing conditions. The following protocol is a representative methodology for conducting a nucleophilic substitution on a neopentyl-type substrate, based on kinetic studies of similar compounds.[1][7]

Objective: To synthesize 1,3-diazido-2-methylpropane via nucleophilic substitution.

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Deuterated dimethylsulfoxide (DMSO-d₆) (as solvent for NMR monitoring) or standard DMSO for synthesis

-

NMR tubes (if monitoring kinetics)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Standard glassware for aqueous workup and extraction

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of DMSO.

-

Addition of Nucleophile: Add sodium azide (2.2 eq) to the solution. The excess nucleophile is used to drive the reaction.

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. The high temperature is necessary to overcome the large activation energy barrier caused by steric hindrance.

-

Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them via ¹H NMR spectroscopy to observe the disappearance of the starting material's -CH₂Cl protons and the appearance of the product's -CH₂N₃ protons. For kinetic studies, this would be done directly in an NMR tube.

-

Workup: After the reaction is deemed complete (or has reached equilibrium), cool the mixture to room temperature.

-

Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 1,3-diazido-2-methylpropane can be purified by column chromatography or distillation as appropriate.

Logical Relationships in Sₙ2 Reactivity

The decision-making process for predicting Sₙ2 reactivity is governed by a clear set of structural rules. The following diagram outlines this logical flow.

Caption: Logical flowchart for determining Sₙ2 reaction rates based on substrate structure.

Conclusion

The reactivity of the primary carbons in this compound is not typical of primary alkyl halides. Due to significant steric hindrance from the β-substituents (a methyl and a chloromethyl group), the molecule behaves as a neopentyl-type substrate. Consequently, it is exceptionally unreactive in Sₙ2 reactions, requiring forcing conditions such as high temperatures and polar aprotic solvents to achieve substitution. This understanding is critical for professionals in drug development and chemical synthesis when designing reaction pathways involving this or structurally similar motifs, as alternative synthetic strategies may be necessary to achieve desired outcomes efficiently.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]

- 6. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

In-depth Technical Guide: Solubility of 1,3-Dichloro-2-methylpropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dichloro-2-methylpropane in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting solubility based on its chemical structure and the general principles governing the solubility of halogenated hydrocarbons. Furthermore, a generalized experimental protocol for determining solubility is presented, providing a foundational methodology for researchers to generate specific quantitative data.

Introduction to this compound

This compound is a halogenated hydrocarbon with the chemical formula C4H8Cl2.[1] Its structure, featuring a branched alkane backbone with two chlorine atoms, dictates its physical and chemical properties, including its solubility in various media. Understanding its solubility is crucial for applications in chemical synthesis, as a reaction medium, or in purification processes.

Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 616-19-3 | [1] |

| Molecular Formula | C4H8Cl2 | [1] |

| Molecular Weight | 127.01 g/mol | |

| Density | 1.079 - 1.138 g/cm³ | [2] |

| Boiling Point | 136.4 °C at 760 mmHg | |

| Melting Point | -70.34 °C (estimate) | [3] |

| Flash Point | 28 °C | |

| Refractive Index | 1.427 | |

| XLogP3 | 2.2 | [3] |

The XLogP3 value of 2.2 suggests a lipophilic nature, indicating that this compound is likely to be more soluble in nonpolar organic solvents than in polar solvents like water.[3]

Predicted Solubility in Organic Solvents

-

Nonpolar Solvents: As a halogenated alkane, this compound is expected to be highly soluble or miscible with nonpolar solvents. The primary intermolecular forces in both the solute and the solvent would be London dispersion forces, which are comparable in strength.

-

Examples of compatible nonpolar solvents include:

-

Alkanes (e.g., hexane, heptane, cyclohexane)

-

Aromatic hydrocarbons (e.g., benzene, toluene, xylenes)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Chlorinated solvents (e.g., carbon tetrachloride, dichloromethane)

-

-

-

Polar Aprotic Solvents: Solubility in polar aprotic solvents is likely to be moderate. While these solvents possess dipole moments, the absence of hydrogen bonding capabilities means that the interactions with this compound will still be dominated by dipole-dipole and dispersion forces.

-

Examples of polar aprotic solvents include:

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Esters (e.g., ethyl acetate)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

-

-

Polar Protic Solvents: this compound is expected to have low solubility in polar protic solvents. The strong hydrogen bonding network in solvents like water and alcohols would be disrupted by the nonpolar hydrocarbon portion of the molecule, making dissolution energetically unfavorable.

-

Examples of polar protic solvents include:

-

Water

-

Alcohols (e.g., methanol, ethanol, isopropanol)

-

Carboxylic acids (e.g., acetic acid)

-

-

Generalized Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., FID or ECD) or other suitable analytical instrument (e.g., HPLC)

-

Syringes and vials for sample handling

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of the solute indicates that the solution is saturated.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solute has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Accurately weigh the collected sample.

-

Dilute the sample with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated gas chromatograph (or other suitable instrument) to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mass fraction.

-

Safety Precautions: this compound is a flammable liquid and an irritant. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualization of Experimental Workflow

The logical flow of the generalized experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Properties of 1,3-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-methylpropane is a halogenated alkane of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermochemical properties is fundamental for process design, safety analysis, and the prediction of its behavior in chemical reactions. This technical guide provides a summary of available thermochemical data, outlines relevant experimental methodologies for its determination, and presents a generalized workflow for these experimental investigations.

Thermochemical Data

The following tables summarize the available physical and thermochemical data for this compound. It is important to note that a significant portion of the thermochemical data is derived from computational estimations, primarily using the Joback method, and experimental verification is recommended for critical applications.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₄H₈Cl₂ | - | [1] |

| Molecular Weight | 127.01 | g/mol | [1] |

| Boiling Point | 136.4 | °C at 760 mmHg | |

| Density | 1.079 | g/cm³ | |

| Flash Point | 28 | °C | |

| Refractive Index | 1.427 | - |

Table 2: Thermochemical Properties of this compound

| Property | Value | Unit | Source & Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -43.50 | kJ/mol | [2] (Joback Calculated Property) |

| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | Data not available | kJ/mol | |

| Ideal Gas Heat Capacity (Cp,gas) | Data not available | J/mol·K | |

| Standard Enthalpy of Vaporization (ΔvapH°) | Data not available | kJ/mol | |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Data not available | kJ/mol | |

| Standard Entropy (S°) | Data not available | J/mol·K |

Note: The lack of experimentally determined values for key thermochemical properties such as enthalpy of formation and heat capacity highlights a significant data gap for this compound.

Experimental Protocols

The determination of the thermochemical properties of this compound would involve several standard experimental techniques. The following are detailed methodologies for key experiments that could be applied.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion (ΔcH°) measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a combustion bomb. A known amount of a combustion aid, such as mineral oil, may be used to ensure complete combustion.

-

Bomb Assembly: The bomb is charged with high-pressure oxygen (typically 30 atm) and a small, known amount of distilled water to ensure that the final products are in their standard states.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

-

Combustion: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its heat capacity (which is determined separately by combusting a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances. The standard enthalpy of combustion is then calculated.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, taking into account the stoichiometry of the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HCl).

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter.[3][4][5]

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement Procedure:

-

An initial baseline is obtained by running the DSC with two empty pans over the desired temperature range.

-

A sapphire standard with a known heat capacity is then run under the same conditions.

-

Finally, the sample pan is run under the identical temperature program.

-

-

Heating Program: A typical heating program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10-20 °C/min) across the temperature range of interest, and a final isothermal period.[4]

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, taking into account the masses of the sample and the standard.[5]

Vapor Pressure Determination

The vapor pressure of this compound can be determined using various methods, such as the static or effusion method.[6][7][8] The enthalpy of vaporization (ΔvapH) can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology (Static Method):

-

Apparatus: A static apparatus consists of a sample cell connected to a pressure-measuring device (e.g., a capacitance manometer) and a vacuum system. The sample cell is placed in a thermostatically controlled bath.

-

Sample Degassing: The sample of this compound is placed in the cell and thoroughly degassed to remove any dissolved gases by repeated freeze-pump-thaw cycles.

-

Measurement: The sample is heated to a series of precisely controlled temperatures. At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. This relationship allows for the calculation of the enthalpy of vaporization.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the thermochemical analysis of this compound.

Caption: Relationship between key thermochemical properties.

Caption: Generalized workflow for experimental thermochemical analysis.

References

- 1. Propane, 1,3-dichloro-2-methyl- [webbook.nist.gov]

- 2. Propane, 1,3-dichloro-2-methyl- (CAS 616-19-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. infinitalab.com [infinitalab.com]

- 4. mse.ucr.edu [mse.ucr.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. govinfo.gov [govinfo.gov]

In-Depth Technical Guide: Safety and Handling of 1,3-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1,3-dichloro-2-methylpropane (CAS No. 616-19-3). Due to the limited availability of specific toxicological data for this compound, this guide emphasizes general safety principles for handling chlorinated hydrocarbons and outlines standardized experimental protocols for toxicity assessment.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are estimates.

| Property | Value | Source(s) |

| CAS Number | 616-19-3 | [1][2] |

| Molecular Formula | C4H8Cl2 | [1][2] |

| Molecular Weight | 127.01 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Chloroform-like, Pungent | [1] |

| Melting Point | -70.34°C (estimate) | [1] |

| Boiling Point | 122.28°C to 136.4°C (estimate) | [1] |

| Flash Point | 28°C | [1] |

| Density | ~1.1 g/cm³ | [1] |

| Vapor Pressure | 9.15 mmHg at 25°C | [1] |

Toxicological Data and Hazard Information

A thorough review of publicly available safety data has revealed a significant lack of specific toxicological studies for this compound. Therefore, quantitative data such as LD50 (median lethal dose) and a definitive GHS (Globally Harmonized System) classification are not available. In the absence of specific data, it is prudent to handle this chemical as a hazardous substance.[1]

| Parameter | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| GHS Hazard Classification | Not established |

Given its chemical structure as a chlorinated hydrocarbon, potential hazards may include skin, eye, and respiratory tract irritation. It should be handled with caution, assuming it may have adverse effects on human health and the environment.[1]

Safe Handling and Storage

Handling

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood, to avoid breathing mists, gases, or vapors.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Change contaminated clothing.

-

Fire and Explosion Prevention: Use non-sparking tools and take precautionary measures against static discharge. Keep away from open flames, hot surfaces, and sources of ignition.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat and sources of ignition.

-

Store separately from incompatible materials such as strong oxidants.[3]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Evacuate personnel to safe areas and ensure adequate ventilation.[3]

-

Remove all sources of ignition.[3]

-

Wear personal protective equipment, including chemical-impermeable gloves.[3]

-

Contain the spill and collect with an inert absorbent material. Dispose of in suitable, closed containers.[3]

Logical Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

This test provides information on the adverse effects of a single oral dose of a substance.[4]

-

Test Animals: Healthy, young adult rodents (typically rats or mice) are used.[5]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[5]

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[5]

-

Administration: The substance is administered in a single dose by gavage to the test animals.[4]

-

Dose Levels: A stepwise procedure is used with a limited number of animals at each step. The OECD guidelines (420, 423, and 425) provide different strategies for dose selection to minimize animal use.[4][6]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[6]

-

Data Collection: Observations include changes in skin, fur, eyes, and respiratory and autonomic systems. Body weight is recorded weekly.[6]

-

Endpoint: The study allows for the determination of the LD50 value or the classification of the substance into a GHS acute toxicity category.[4]

General Protocol for In Vitro Skin Irritation (Based on OECD Guideline 439)

This in vitro test determines the potential of a substance to cause reversible skin damage.[3][7]

-

Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used, which mimics the upper layers of human skin.[3][7]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[3]

-

Exposure: The tissue is exposed to the chemical for a defined period (e.g., up to 4 hours).[3][7]

-

Post-Exposure: After exposure, the chemical is removed by rinsing, and the tissue is incubated for a further period.[8]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. This measures the metabolic activity of the cells.[9]

-

Classification: The substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced below a certain threshold (≤ 50%) compared to control tissues.[3]

Caption: General experimental workflow for toxicity testing.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. scribd.com [scribd.com]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. mbresearch.com [mbresearch.com]

- 9. oecd.org [oecd.org]

The Environmental Fate of 1,3-Dichloro-2-methylpropane: A Technical Assessment

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 1,3-Dichloro-2-methylpropane (CAS No. 616-19-3). Due to a significant lack of direct experimental data for this specific compound, this report leverages quantitative structure-activity relationship (QSAR) models and data from structurally analogous short-chain chlorinated alkanes to predict its environmental distribution, persistence, and bioaccumulation potential. Standardized experimental protocols for determining key environmental fate parameters are also detailed, providing a framework for future empirical studies.

Introduction

This compound is a halogenated organic compound whose environmental behavior is not well-documented in publicly available literature. Understanding the environmental fate of such chemicals is crucial for assessing potential risks to ecosystems and human health, particularly for professionals in drug development and chemical research who may synthesize or utilize novel compounds. This guide aims to bridge the existing data gap by providing estimated environmental fate parameters and outlining the methodologies required for their experimental determination.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its fundamental physicochemical properties. The available data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H8Cl2 | --INVALID-LINK-- |

| Molecular Weight | 127.01 g/mol | --INVALID-LINK-- |

| CAS Number | 616-19-3 | --INVALID-LINK-- |

| Boiling Point (Predicted) | 145.6 °C at 760 mmHg | --INVALID-LINK-- |

| Vapor Pressure (Predicted) | 6.8 mmHg at 25 °C | --INVALID-LINK-- |

| Water Solubility (Predicted) | 558.8 mg/L at 25 °C | --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) (Predicted) | 2.34 | --INVALID-LINK-- |

| Henry's Law Constant (Predicted) | 2.97e-03 atm-m3/mole at 25 °C | --INVALID-LINK-- |

Environmental Fate and Transport: A Predictive Approach

In the absence of direct experimental data, the environmental fate of this compound has been estimated using the US EPA's EPI Suite™ (Estimation Programs Interface), a well-established QSAR modeling tool.[1][2][3][4] These predictions provide a preliminary assessment of the compound's likely behavior in various environmental compartments.

| Environmental Fate Parameter | Predicted Value | EPI Suite™ Model |

| Atmospheric Oxidation Half-Life | 10.8 days (assuming a 12-hr day with 1.5 x 10^6 OH/cm³) | AOPWIN™ |

| Ready Biodegradability | Does not biodegrade fast | BIOWIN™ |

| Soil Adsorption Coefficient (Koc) | 103.5 L/kg | KOCWIN™ |

| Aqueous Hydrolysis Half-Life (pH 7) | Stable | HYDROWIN™ |

| Aqueous Hydrolysis Half-Life (pH 8) | 4.6 years | HYDROWIN™ |

| Bioconcentration Factor (BCF) | 23.9 L/kg | BCFBAF™ |

Interpretation of Predicted Data:

-

Atmospheric Fate: The predicted atmospheric half-life suggests that this compound is moderately persistent in the atmosphere and can be transported over significant distances.

-

Biodegradation: The prediction indicates that this compound is not readily biodegradable, suggesting it may persist in environments where microbial degradation is the primary removal mechanism.

-

Mobility: A Koc value of 103.5 L/kg suggests that this compound will have moderate mobility in soil and is likely to leach into groundwater.

-

Hydrolysis: The compound is predicted to be stable to hydrolysis at neutral pH, with very slow hydrolysis occurring under alkaline conditions.

-

Bioaccumulation: The predicted BCF of 23.9 L/kg suggests a low potential for bioaccumulation in aquatic organisms.

Abiotic and Biotic Degradation Pathways (Hypothetical)

While specific degradation pathways for this compound have not been elucidated, a generalized pathway for short-chain chlorinated alkanes can be proposed based on known reactions of similar compounds.

Experimental Protocols for Environmental Fate Assessment

To obtain empirical data on the environmental fate of this compound, standardized testing guidelines should be followed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[5][6][7][8][9]

Ready Biodegradability

OECD Test Guideline 301: Ready Biodegradability [10][11][12]

-

Principle: A small amount of the test substance is dissolved in an aqueous medium containing a microbial inoculum. The degradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period. For volatile substances like this compound, the Closed Bottle Test (OECD 301D) or the Manometric Respirometry Test (OECD 301F) are suitable.[10][13]

-

Experimental Workflow:

Soil Sorption/Desorption

OECD Test Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method

-

Principle: The sorption of the test substance by soil is determined by shaking a known mass of soil with a solution of the substance at a known concentration. The concentration of the substance remaining in the solution is measured after a defined period. For volatile organic compounds (VOCs), specific precautions to minimize volatilization losses are necessary, such as using gas-tight vials and minimizing headspace.[14][15][16][17]

-

Experimental Workflow:

Hydrolysis as a Function of pH

OECD Test Guideline 111: Hydrolysis as a Function of pH [18]

-

Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and at a constant temperature. The concentration of the test substance is measured at various time points.

-

Experimental Workflow:

Data from Structurally Analogous Compounds

To provide further context, the environmental fate of two structural isomers, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride) and 1-chloro-2-methylpropane (B167039) (isobutyl chloride), is considered.

-

2-Chloro-2-methylpropane (tert-butyl chloride): This compound is known to undergo hydrolysis in water to form tert-butyl alcohol.[19][20] Its hydrolysis is relatively rapid and follows an SN1 mechanism. It is sparingly soluble in water.[19] Information on its biodegradation is limited, but some studies have investigated the biodegradation of its hydrolysis product, tert-butyl alcohol.[21][22]

-

1-Chloro-2-methylpropane (isobutyl chloride): This compound is less reactive to hydrolysis than its tertiary isomer. It is considered to be a volatile organic compound that will likely be mobile in the environment due to its volatility and is not expected to bioaccumulate.[23][24][25][26]

The greater reactivity of the tertiary chloride in 2-chloro-2-methylpropane suggests that the primary chlorine atoms in this compound would be less susceptible to abiotic hydrolysis.

Conclusion and Recommendations

The available information on the environmental fate of this compound is extremely limited. Based on QSAR predictions, the compound is expected to be moderately persistent in the atmosphere, not readily biodegradable, and moderately mobile in soil with a low potential for bioaccumulation. Abiotic hydrolysis is predicted to be a very slow degradation process.

It is strongly recommended that experimental studies be conducted following standardized OECD guidelines to accurately determine the key environmental fate parameters of this compound. This is particularly important if the compound is to be synthesized or used in applications that could lead to environmental release. The predictive data and the outlined experimental protocols in this guide provide a solid foundation for such future research. Researchers and professionals handling this compound should exercise caution and consider its potential for persistence and mobility in the environment until empirical data become available.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. OECD guidelines for chemicals safety testing [chemycal.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. eurolab.net [eurolab.net]

- 11. OECD 301 Ready Biodegradation Test | Aropha Resource Center [resources.aropha.com]

- 12. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. concawe.eu [concawe.eu]

- 14. emerald.com [emerald.com]

- 15. www2.gov.bc.ca [www2.gov.bc.ca]

- 16. Determination of soil–water sorption coefficients of volatile methylsiloxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 19. tert-Butyl chloride - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Biodegradation of tert-butyl alcohol and related xenobiotics by a methylotrophic bacterial isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "Biodegradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol Using" by Elizabeth Villanueva [digitalcommons.calpoly.edu]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. ISOBUTYL CHLORIDE [training.itcilo.org]

- 25. kscl.co.in [kscl.co.in]

- 26. Isobutyl chloride - Wikipedia [en.wikipedia.org]

Navigating the Toxicological Landscape of 1,3-Dichloro-2-methylpropane: An In-Depth Technical Guide

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the toxicological profile of 1,3-Dichloro-2-methylpropane (CAS No. 616-19-3) is exceedingly scarce in publicly available scientific literature. Safety data sheets for this compound indicate that its toxicological properties have not been thoroughly investigated. Consequently, this guide provides a comprehensive toxicological profile for the structurally analogous and well-studied compound, 1,3-Dichloro-2-propanol (B29581) (1,3-DCP) (CAS No. 96-23-1). This information is provided as a scientifically relevant surrogate to inform on the potential hazards of this compound, though direct extrapolation should be made with caution.